(Z)-3-[1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indol-7-yl]-2-propenoic acid
Description
Properties
IUPAC Name |
(Z)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-7-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-16(2,3)21-15(20)17-10-9-12-6-4-5-11(14(12)17)7-8-13(18)19/h4-8H,9-10H2,1-3H3,(H,18,19)/b8-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBUCOYWTDXXSD-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-[1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indol-7-yl]-2-propenoic acid, also known by its CAS number 692287-84-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H19NO4
- Molecular Weight : 303.33 g/mol
- Structural Characteristics : The compound features a dihydroindole moiety, which is known for its diverse biological activities.
Antioxidant Properties
Research indicates that compounds with indole structures often exhibit antioxidant capabilities. A study on similar 2,3-dihydroindole derivatives demonstrated their potential in reducing oxidative stress in cellular models, suggesting that this compound may also possess such properties .
Neuroprotective Effects
Indole derivatives have been linked to neuroprotection. In a recent study, various substituted indoles were evaluated for their effects on neuronal cell lines subjected to oxidative stress. The results indicated that certain derivatives could significantly enhance cell viability and reduce apoptosis, hinting at the neuroprotective potential of this compound .
Anti-inflammatory Activity
The compound's structure suggests it may interact with inflammatory pathways. Indoles are known to modulate the immune response and inhibit pro-inflammatory cytokines. Experimental data showed that similar compounds could downregulate TNF-alpha and IL-6 in macrophage models, indicating a possible anti-inflammatory mechanism for this compound .
Interaction with G Protein-Coupled Receptors (GPCRs)
Indole derivatives have been shown to interact with various GPCRs, which play crucial roles in signal transduction. The modulation of these receptors can lead to significant physiological changes. For instance, activation of certain GPCRs by indole compounds has been linked to enhanced neuronal signaling and reduced inflammation .
Enzymatic Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways. This inhibition could contribute to its observed anti-inflammatory effects. Further research is required to elucidate the specific targets and pathways involved.
Case Studies
Scientific Research Applications
(Z)-3-[1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indol-7-yl]-2-propenoic acid is a chemical compound that belongs to the class of indole derivatives. The product is for non-human research only and not for therapeutic or veterinary use.
Basic Information
- CAS Number: 692287-84-6
- IUPAC Name: (Z)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-7-yl]prop-2-enoic acid
- Molecular Formula: C16H19NO4
- Molecular Weight: 289.331
Research Applications
While the search results do not provide specific applications of this compound, they do show the general use of related compounds in scientific research:
- Synthesis of New Compounds: 2,3-Dihydroindoles are considered promising agents in the synthesis of new compounds with neuroprotective and antioxidant properties .
- Antimalarial Activity: Research has been done on related compounds such as bipyrrole tambjamines and tripyrrole prodiginines for their antimalarial activity against Plasmodium falciparum strains .
- Adenosine Receptor Research: Derivatives have been applied in developing subtype-selective fluorescent probes for studying the human Adenosine A1 Receptor in living cells .
- Polymorphic Transition Research: 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid has been studied for polymorphic transition as a result of grinding .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally analogous compounds are compared based on functional groups, synthesis, and physicochemical properties:
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Functional Group Influence: Boc Protection: All compounds utilize the Boc group for amine protection, enhancing solubility in organic solvents (e.g., THF, DCM) and preventing unwanted side reactions .
Synthetic Routes :
- The target compound’s synthesis may involve Heck coupling or similar methods for introducing the acrylic acid group, analogous to Pd-catalyzed reactions in .
- highlights CuCl₂-catalyzed indole functionalization, suggesting possible metal-mediated strategies for modifying the dihydroindole core .
Structural Rigidity: The dihydroindole in the target compound offers partial saturation, balancing flexibility and aromaticity, unlike the fully rigid indenopyrrole in . Piperazine derivatives () exhibit greater conformational flexibility, which may influence binding interactions in biological targets .
Spectroscopic and Physical Data: NMR: Indole protons in similar compounds (e.g., 10a) resonate at δ 6.88–8.01 ppm, while Boc methyl groups appear as singlets near δ 1.34 ppm . Melting Points: Boc-containing indole derivatives (e.g., 10a: 169–173°C) typically exhibit higher melting points than non-aromatic analogs due to crystalline packing .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (Z)-3-[1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indol-7-yl]-2-propenoic acid, and what critical parameters influence the Z/E configuration?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the indole nitrogen, followed by a Heck coupling or Wittig reaction to introduce the propenoic acid moiety. Key parameters include:
- Temperature control : Lower temperatures (0–25°C) favor Z-isomer formation by minimizing thermal isomerization .
- Catalyst selection : Palladium-based catalysts with bulky ligands enhance stereoselectivity .
- Purification : Use of reverse-phase HPLC or chiral column chromatography to isolate the Z-isomer .
- Data Reference : Molecular formula (C18H23NO4) and appearance (white to off-white solid) are consistent with Boc-protected indole derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- 1H NMR : Look for a singlet at δ 1.4–1.5 ppm (t-Bu group), doublets for the propenoic acid vinyl protons (δ 5.5–7.0 ppm, J = 10–12 Hz for Z-configuration), and indole aromatic protons (δ 6.8–7.3 ppm) .
- 13C NMR : A carbonyl signal at δ 165–170 ppm (Boc group) and δ 170–175 ppm (propenoic acid) .
- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]+ at m/z 318.17 (calculated for C18H24NO4+) .
Q. What are the recommended safety protocols for handling this compound based on current hazard assessments?
- Methodological Answer :
- Respiratory protection : Use NIOSH-approved N95/P95 respirators for low exposure or OV/AG/P99 respirators for high aerosol generation .
- Skin protection : Nitrile gloves and lab coats to prevent dermal contact .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of decomposition products (e.g., toxic fumes from combustion) .
Advanced Research Questions
Q. How does the presence of the tert-butoxycarbonyl group influence the compound's stability under different experimental conditions?
- Methodological Answer :
- Acid sensitivity : The Boc group is cleaved under acidic conditions (e.g., TFA or HCl), requiring neutral-to-basic pH for stability .
- Thermal stability : Decomposition occurs above 150°C, releasing isobutylene and CO2; monitor via TGA/DSC .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent exothermic reactions .
Q. How can researchers resolve discrepancies in reported physical properties (e.g., solubility, melting point) of this compound across different studies?
- Methodological Answer :
- Reproducibility : Standardize solvent systems (e.g., DMSO for solubility tests) and heating rates (1–2°C/min for melting point determination) .
- Cross-validation : Compare HPLC retention times with authentic standards and use Karl Fischer titration to assess hygroscopicity effects .
- Data Reference : Reported molecular weight (317.39 g/mol) and solubility in DMSO (≥10 mg/mL) can vary due to crystallinity differences .
Q. What strategies can be employed to optimize the yield of the Z-isomer during synthesis, considering potential isomerization risks?
- Methodological Answer :
- Stereoselective catalysis : Use Pd(OAc)2 with chiral phosphine ligands (e.g., BINAP) to favor Z-configuration via kinetic control .
- Low-temperature quenching : Rapid cooling after coupling prevents thermal equilibration to the E-isomer .
- In situ monitoring : Employ UV-Vis or Raman spectroscopy to track isomer ratios during reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
